
5-methoxy-2-phenyl-1H-indole
Overview
Description
5-Methoxy-2-phenyl-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a methoxy group at the fifth position and a phenyl group at the second position on the indole ring. This structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Cyclization of 2-Phenylhydrazine with 5-Methoxy-2-nitrobenzaldehyde
One common synthetic route involves the condensation of 2-phenylhydrazine with 5-methoxy-2-nitrobenzaldehyde under acidic conditions. This process proceeds via:
- Formation of a hydrazone intermediate.
- Acid-catalyzed cyclization to close the indole ring.
This method is practical for laboratory-scale synthesis and can be adapted for industrial production with optimization such as continuous flow reactors and purification steps to improve yield and purity.
Fischer Indole Synthesis Using Phenylhydrazine and Ketones
The Fischer indole synthesis is a classical and widely used method for preparing 2-substituted indoles, including 5-methoxy-2-phenyl-1H-indole derivatives. The procedure involves:
- Reacting phenylhydrazine with an appropriate ketone in acidic media (e.g., 50% acetic acid).
- Heating the mixture in the presence of polyphosphoric acid to promote cyclization.
- Isolation of the indole product by precipitation and recrystallization.
Summary Table of Preparation Methods
Method | Key Reagents | Reaction Type | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Cyclization of hydrazine and nitrobenzaldehyde | 2-Phenylhydrazine, 5-methoxy-2-nitrobenzaldehyde | Acid-catalyzed cyclization | Acidic medium, heating | Straightforward, good yields | Requires nitrobenzaldehyde precursor |
Fischer Indole Synthesis | Phenylhydrazine, substituted ketones | Acid-catalyzed ring closure | Acetic acid, polyphosphoric acid, heating | Simple, versatile for 2-substitution | Multi-step if substituents introduced later |
Transition Metal Catalysis | 5-Methoxyindole derivatives, aryl halides | Pd-catalyzed coupling/cyclization | Catalysts, inert atmosphere | Regioselective, functional group tolerant | Requires catalysts, complex setup |
Industrial Continuous Flow | Adapted from above methods | Continuous flow synthesis | Controlled flow reactors | Scalable, efficient | Requires process optimization |
Detailed Research Findings
The Fischer indole synthesis remains the most practical and widely used method for synthesizing 2-substituted indoles like this compound due to its operational simplicity and good yields.
Substituents on the indole ring, such as the 5-methoxy group, can influence both the reactivity during synthesis and the biological activity of the final compound, necessitating careful selection of starting materials and reaction conditions.
Recent studies emphasize the importance of optimizing reaction parameters such as acid concentration, temperature, and reaction time to maximize yield and minimize side products during cyclization steps.
Molecular docking and biological activity assays of 2-arylindoles, including 5-methoxy derivatives, highlight the relevance of synthetic accessibility for pharmaceutical research, further driving improvements in preparation methods.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The compound’s indole core and methoxy group enable regioselective electrophilic substitutions. The methoxy group at C5 activates the benzene ring, while the phenyl group at C2 directs incoming electrophiles to specific positions.
Key Reactions and Conditions
Mechanistic Insights :
-
The methoxy group enhances electron density at C7, making it the preferred site for electrophiles like bromine .
-
Steric hindrance from the C2 phenyl group limits reactivity at C3, except under strong directing conditions (e.g., Vilsmeier-Haack) .
Oxidation and Reduction
The indole skeleton undergoes redox transformations at the pyrrole ring or substituents.
Oxidation Reactions
Reduction Reactions
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization at halogenated positions.
Heck Coupling
-
Substrate : 7-Bromo-5-methoxy-2-phenyl-1H-indole
-
Conditions : Pd(OAc)₂, PPh₃, KOAc, DMF, 80°C
-
Olefin Partners : Styrene, acrylates
Suzuki-Miyaura Coupling
-
Substrate : 3-Iodo-5-methoxy-2-phenyl-1H-indole
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
-
Boron Partners : Arylboronic acids
Methoxy Group Manipulation
-
Demethylation : BBr₃ in CH₂Cl₂ yields 5-hydroxy-2-phenylindole, a precursor for further O-alkylation/acylation .
-
Nucleophilic Aromatic Substitution : Methoxy displacement by amines under high-temperature conditions .
Phenyl Group Reactivity
-
Ortho-Directed Metallation : LDA/THF at −78°C generates a lithium intermediate for formylation or silylation .
Photochemical and Thermal Reactions
Scientific Research Applications
Biological Activities
5-Methoxy-2-phenyl-1H-indole exhibits a broad spectrum of biological activities, making it a focal point for research in pharmacology:
- Antiviral Activity : Studies indicate that this compound can inhibit viral replication mechanisms, showing potential against various viral strains.
- Anti-inflammatory Properties : It modulates inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
- Anticancer Effects : Preliminary research suggests that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
- Antimicrobial Activity : The compound has demonstrated efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
- Antioxidant Activity : Its significant antioxidant properties may protect cells from oxidative stress, contributing to its therapeutic potential in neurodegenerative diseases .
Medicinal Chemistry
This compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it valuable in drug discovery. Research has focused on developing derivatives that enhance its efficacy against specific diseases.
Neuroprotective Studies
Recent studies have explored derivatives of this compound for neuroprotective effects. For instance, modifications have shown strong neuroprotection against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative disorders .
Industrial Applications
In addition to its biological significance, this compound is utilized in industrial applications:
Mechanism of Action
The mechanism of action of 5-methoxy-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
5-Methoxyindole: Lacks the phenyl group at the second position.
2-Phenylindole: Lacks the methoxy group at the fifth position.
5-Methoxy-2-methylindole: Has a methyl group instead of a phenyl group at the second position.
Uniqueness: 5-Methoxy-2-phenyl-1H-indole is unique due to the presence of both the methoxy and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
5-Methoxy-2-phenyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is an indole derivative characterized by a methoxy group at the 5-position and a phenyl group at the 2-position. The synthesis typically involves reactions with phenylhydrazine and acetophenone under acidic conditions, yielding the indole structure through cyclization processes .
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. It acts as a tubulin polymerization inhibitor , which is crucial for cancer cell division. In studies, it was shown to arrest HeLa cells in the G2/M phase of the cell cycle, leading to significant cytotoxicity (IC50 values ranging from 7 nM to 15 nM) against various cancer cell lines .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
HeLa | 7 | Tubulin polymerization inhibition |
MCF-7 | 15 | Cell cycle arrest |
NCI/ADR-RES | 10 | P-glycoprotein inhibition |
Antimicrobial Effects
The compound also exhibits antimicrobial properties. Its effectiveness was assessed against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicated that it has substantial activity against these pathogens, with specific compounds derived from it showing MIC values as low as 3.91 µg/mL against Bacillus cereus .
Table 2: Antimicrobial Activity of Derivatives of this compound
Microorganism | Compound Tested | DIZ (mm) | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 5-methoxy derivative | 21 | 3.91 |
Escherichia coli | 5-methoxy derivative | 19 | Not specified |
Candida albicans | 5-methoxy derivative | 25 | Not specified |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase enzymes, which are key players in the inflammatory process. The inhibition rates were reported to be over 60% in certain assays .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of indole derivatives, including this compound:
- Cancer Treatment : In a mouse xenograft model, compounds related to this indole demonstrated significant tumor growth inhibition, suggesting potential for development as cancer therapeutics .
- Antimicrobial Screening : A series of derivatives were tested for their antimicrobial activity using the Diameter of Inhibition Zone (DIZ) method. Compounds exhibited varying degrees of effectiveness against multiple bacterial strains .
- Molecular Docking Studies : Computational studies indicated favorable binding interactions between synthesized derivatives and target proteins involved in inflammation and cancer pathways, supporting their role as potential drug candidates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methoxy-2-phenyl-1H-indole, and how are reaction conditions optimized?
The synthesis typically involves functionalization of the indole core. A common method includes:
- Step 1 : Methoxylation of a precursor indole derivative using reagents like triphenylphosphine-carbon tetrachloride in acetonitrile.
- Step 2 : Introduction of the phenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
- Optimization : Reaction temperature (e.g., 30–80°C), solvent polarity, and catalyst loading are systematically varied. For example, catalytic reduction steps may require hydrogen pressure adjustments (1–3 atm) to improve yield.
Q. How is the structure of this compound validated experimentally?
Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in ethanol) are analyzed. SHELXTL software refines bond lengths (mean C–C: 0.003 Å) and angles, with R-factors < 0.05 .
- Spectroscopy :
Key Metrics :
Technique | Parameters | Example Data |
---|---|---|
SC-XRD | R-factor | 0.046 |
¹³C NMR | δ (C=O) | 160.1 ppm |
Advanced Research Questions
Q. How can contradictory spectroscopic and crystallographic data be resolved?
Case Example : If NMR suggests rotational isomerism but XRD shows a single conformer:
- Dynamic NMR Analysis : Variable-temperature ¹H NMR (e.g., 25–100°C) identifies coalescence temperatures, confirming energy barriers for rotation .
- DFT Calculations : Gaussian or ORCA software calculates optimized geometries and compares them with XRD data. Discrepancies >0.1 Å in bond lengths may indicate crystal packing effects .
Resolution Workflow :
Validate crystallographic data with PLATON/ADDSYM to check for missed symmetry .
Cross-validate NMR assignments using 2D experiments (HSQC, HMBC) .
Q. What strategies mitigate low yield in cross-coupling reactions for phenyl group introduction?
Methodological Adjustments :
- Catalyst Screening : Pd(OAc)₂ vs. PdCl₂(dppf) may improve turnover (e.g., from 50% to 72%) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl boronic acids.
- Additives : K₃PO₄ or Cs₂CO₃ reduces side reactions by stabilizing intermediates .
Data-Driven Optimization :
Parameter | Variation Range | Optimal Value |
---|---|---|
Temperature | 60–100°C | 80°C |
Catalyst | Pd(OAc)₂ vs. PdCl₂(dppf) | Pd(OAc)₂ |
Q. How are electronic properties of this compound modeled for drug design?
Computational Approaches :
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculates HOMO-LUMO gaps (e.g., 4.2 eV), predicting redox activity .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., serotonin receptors), with binding energies < −7 kcal/mol indicating high affinity.
Table : Electronic Properties
Property | Value (DFT) | Relevance |
---|---|---|
HOMO (eV) | −5.8 | Electrophilic sites |
LUMO (eV) | −1.6 | Nucleophilic reactivity |
Q. How to address challenges in crystallizing this compound derivatives?
Crystallization Protocols :
- Solvent Pairing : Use ethanol/water (3:1) for slow nucleation.
- Seeding : Introduce microcrystals from analogous compounds to induce growth .
- Temperature Gradients : Cool from 50°C to 4°C over 48 hours to avoid amorphous precipitates .
Case Study :
- Failure Mode : Rapid cooling → amorphous solid.
- Fix : Gradual cooling (2°C/hour) yields diffraction-quality crystals .
Q. What analytical methods validate purity in multi-step syntheses?
Comprehensive Workflow :
HPLC-DAD/MS : Retention time matching and mass spectra (e.g., m/z 265.1 [M+H]⁺) confirm identity .
Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values.
TGA-DSC : Melting point (e.g., 115–120°C) and decomposition profiles verify thermal stability .
Quality Control Metrics :
Method | Acceptable Criteria |
---|---|
HPLC | Purity ≥98% |
EA | Δ% < 0.3 |
Properties
IUPAC Name |
5-methoxy-2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-13-7-8-14-12(9-13)10-15(16-14)11-5-3-2-4-6-11/h2-10,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYAWBZMLNSOBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303551 | |
Record name | 5-methoxy-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664852 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5883-96-5 | |
Record name | 5883-96-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methoxy-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-2-PHENYLINDOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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